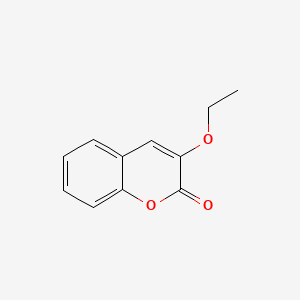

3-Ethoxychromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

65216-93-5 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-ethoxychromen-2-one |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-8-5-3-4-6-9(8)14-11(10)12/h3-7H,2H2,1H3 |

InChI Key |

PPGXDBJURPEKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2OC1=O |

Other CAS No. |

65216-93-5 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Ethoxychromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.

One-dimensional NMR provides fundamental information about the number and types of protons (¹H) and carbons (¹³C) in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Ethoxychromen-2-one reveals distinct signals for each unique proton environment. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a characteristic pattern indicating an ethyl moiety. The aromatic protons of the coumarin (B35378) ring system resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their positions on the bicyclic structure. The lone proton on the pyrone ring (H-4) typically appears as a distinct singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon (C-2) of the lactone is characteristically found at a very downfield chemical shift. The carbons of the ethoxy group and the aromatic and pyrone rings also appear at predictable chemical shift ranges, allowing for a complete carbon skeleton assignment. libretexts.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are approximate ranges and can vary based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| Ethoxy CH₂ | 4.1 - 4.3 (quartet) | 64 - 66 |

| C-4 (Vinyl H) | 7.5 - 7.8 (singlet) | 140 - 145 |

| Aromatic C-H | 7.2 - 7.6 (multiplets) | 115 - 135 |

| C-2 (Carbonyl) | - | 158 - 162 |

| C-3 (Ether-linked) | - | 145 - 150 |

| Aromatic Quaternary C | - | 110 - 155 |

While 1D NMR identifies the components of the molecule, 2D NMR techniques reveal how these components are connected.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a key COSY correlation would be observed between the methyl and methylene protons of the ethoxy group. Correlations among the adjacent aromatic protons on the benzene (B151609) ring would also be visible, helping to confirm their relative positions. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). miamioh.edu HSQC is crucial for definitively assigning which proton signal corresponds to which carbon signal. For instance, it would show a cross-peak between the methylene protons of the ethoxy group and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. hmdb.ca This is particularly useful for identifying connections involving quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C-2) and the ether-linked carbon (C-3). For example, HMBC would likely show correlations from the H-4 proton to carbons C-2, C-5, and C-4a, and from the ethoxy methylene protons to the C-3 carbon, thus confirming the placement of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₁₁H₁₀O₃), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, providing strong evidence for the correct molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Theoretical Exact Mass (M) | 190.06299 g/mol |

| Ionization Mode (Typical) | Electrospray Ionization (ESI) |

| Observed Ion (Typical) | [M+H]⁺ (protonated molecule) |

| Theoretical m/z for [M+H]⁺ | 191.07027 |

An experimental HRMS measurement yielding an m/z value very close to 191.07027 would confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion (or a protonated/adduct ion) of this compound is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The masses of these product ions are then analyzed. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural confirmation. sciepub.comnp-mrd.org

Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) and rearrangements of the pyrone ring. For this compound, characteristic fragmentations would also include the loss of the ethoxy group, either as an ethoxy radical (•OCH₂CH₃) or through the loss of ethene (CH₂=CH₂) via a rearrangement.

Table 3: Plausible MS/MS Fragmentations for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |

| 191.07 | 28 | 163.06 | Ethene (C₂H₄) |

| 191.07 | 28 | 163.04 | Carbon Monoxide (CO) |

| 163.06 | 28 | 135.04 | Carbon Monoxide (CO) |

| 191.07 | 45 | 146.05 | Ethoxy radical (•OC₂H₅) |

While this compound can often be analyzed directly, chemical derivatization can sometimes be employed to improve its analytical properties, particularly for chromatography and mass spectrometry. Derivatization involves reacting the analyte with a reagent to form a new molecule with more desirable characteristics.

For coumarins, derivatization is not as common as for molecules with highly active functional groups like primary amines or carboxylic acids. However, if enhanced ionization efficiency or specific fragmentation behavior is desired for trace-level analysis, a derivatization strategy could be developed. For instance, if the coumarin ring were to be opened or modified to introduce a permanently charged group or a group with very high proton affinity, its detection limits in electrospray ionization mass spectrometry could be significantly improved. This approach is generally reserved for specific analytical challenges where direct analysis is insufficient.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural analysis of molecules, providing detailed information about the chemical bonds and functional groups present. Techniques like Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are unique and serve as a molecular "fingerprint."

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds. ijres.orgjournalwjbphs.com For this compound, the key functional groups are the α,β-unsaturated lactone (an ester within a ring), the benzene ring, and the ethoxy group.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. By comparing with the parent compound, coumarin, and other derivatives, the principal vibrational bands can be assigned. ijarbs.comnih.govresearchgate.net

C=O Stretching: The most prominent peak in the IR spectrum of coumarins is the strong absorption band from the lactone carbonyl (C=O) group. This typically appears in the range of 1700-1750 cm⁻¹. ijarbs.comnih.gov

C=C Stretching: Vibrations corresponding to the C=C bonds in the aromatic ring and the pyrone ring are expected in the 1610-1450 cm⁻¹ region. ijarbs.comnih.gov

C-O Stretching: The spectrum will feature C-O stretching vibrations from both the lactone ring and the ethoxy group. The lactone C-O stretch is typically found around 1100 cm⁻¹, while the ether C-O stretch of the ethoxy group will also contribute in this region. ieeesem.com

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group (-CH₂CH₃) will appear just below 3000 cm⁻¹. ijres.org

C-H Bending: Bending vibrations for the C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹). ieeesem.com

The following table summarizes the expected IR absorption frequencies for this compound based on data from analogous coumarin compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethoxy Group (-CH₂CH₃) |

| Lactone C=O Stretch | 1750 - 1700 | α,β-Unsaturated δ-lactone |

| Aromatic C=C Stretch | 1610 - 1580 | Benzene Ring |

| Pyrone C=C Stretch | 1570 - 1500 | Lactone Ring |

| C-O-C Stretch | 1300 - 1000 | Lactone and Ethoxy Group |

| C-H Bending | 900 - 675 | Aromatic "out-of-plane" (oop) |

| Data compiled from analogous coumarin derivatives. ijres.orgijarbs.comnih.govieeesem.com |

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light from a laser source. nih.govnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. The resulting spectrum provides a unique molecular fingerprint, enabling detailed structural analysis. scitechdaily.commdpi.com

For this compound, Raman spectroscopy can provide valuable information about the carbon skeleton of the fused ring system and the substituent group. The analysis of coumarin itself shows characteristic bands that can be extrapolated to its ethoxy derivative. researchgate.netscientific.net

Key expected Raman shifts for this compound include:

Ring Breathing Modes: The "breathing" modes of the lactone and aryl rings produce strong, sharp peaks, which are highly characteristic of the coumarin scaffold. scientific.net

Carbonyl Group Vibration: The C=O wagging vibration is also observable in Raman spectra. scientific.net

Substituent Vibrations: The vibrations associated with the ethoxy group, including C-C and C-O stretches, will also be present.

The table below outlines significant Raman bands observed for the parent coumarin molecule, which are foundational for interpreting the spectrum of this compound.

| Observed Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~1720 | C=O Stretching |

| ~1600-1620 | Aromatic C=C Stretching |

| ~1032 | Ring Breathing (Symmetrical) |

| ~666 | In-plane Ring Deformation |

| ~594 | Out-of-plane C=O Wagging |

| Data based on the Raman spectrum of coumarin. scientific.netchemicalbook.com |

Two-dimensional correlation spectroscopy (2D-COS) is an advanced analytical technique that examines spectral variations in response to an external perturbation (e.g., temperature, concentration, time). researchgate.net It generates synchronous and asynchronous correlation maps that can reveal subtle molecular interactions and the sequence of conformational changes that are not apparent in one-dimensional spectra.

While no specific 2D-COS studies on this compound have been reported, this technique could be hypothetically applied to study the conformational dynamics of the ethoxy group. By applying a thermal perturbation and collecting Raman spectra at different temperatures, 2D-COS could elucidate:

The rotational freedom and stability of the C-O bond of the ethoxy substituent.

Subtle changes in the coumarin ring system that are correlated with the movement of the ethoxy group.

Intermolecular interactions in the solid state or in solution by monitoring concentration-dependent spectral changes.

Multidimensional Raman spectroscopy combines Raman analysis with statistical methods to create a comprehensive "spectroscopic signature" of a sample. nih.govnih.gov This approach is particularly useful for analyzing heterogeneous samples or identifying a substance within a complex mixture, as it accounts for variations from different donors or sample spots. nih.gov

For this compound, this technique would be most relevant in an applied context, such as quality control or forensic analysis. If, for example, this compound were formulated in a polymer matrix or mixed with other compounds, multidimensional Raman spectroscopy could be used to:

Develop a unique spectroscopic signature for the compound that allows for its unambiguous identification. nih.gov

Quantify its distribution within a heterogeneous mixture.

Differentiate it from other structurally similar coumarin derivatives.

Raman Spectroscopy for Molecular Fingerprinting and Structural Insight

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. rsc.org

An XRD analysis of this compound would be expected to reveal:

Molecular Conformation: The precise orientation of the ethoxy group relative to the planar coumarin ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence of weak C-H···O hydrogen bonds or other noncovalent interactions that stabilize the crystal structure. mdpi.com

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) and the space group, which define the crystal system.

The table below presents representative crystallographic data for a related coumarin derivative to illustrate the type of information obtained from an XRD analysis.

| Parameter | Example Data (for a substituted coumarin derivative) |

| Chemical Formula | C₁₇H₁₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6231 (2) |

| b (Å) | 10.0260 (2) |

| c (Å) | 19.8376 (2) |

| β (°) | 102.1 (1) |

| Volume (ų) | 1674.51 (5) |

| Data from a representative coumarin derivative for illustrative purposes. sci-hub.seresearchgate.net |

Other Advanced Analytical Techniques (e.g., XPS, AES, TEM)

Beyond vibrational spectroscopy and XRD, other advanced surface-sensitive and imaging techniques can provide further characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netacs.org An XPS analysis of this compound would provide high-resolution spectra for the C 1s and O 1s core levels. Deconvolution of these peaks would allow for the identification of carbon and oxygen atoms in different chemical environments (e.g., C=O, C-O-C, C-C, C-H). researchgate.net This can be particularly useful for confirming the purity of the sample surface.

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that identifies the elemental composition of the top few atomic layers of a sample. eag.comcarleton.edu It offers higher spatial resolution than XPS, making it suitable for analyzing very small features or particles. eag.comphi.com For a pure crystalline sample of this compound, AES would confirm the presence of carbon and oxygen and could be used to detect any surface contamination. accessscience.comlibretexts.org

Transmission Electron Microscopy (TEM): TEM is a powerful microscopy technique that uses a beam of electrons to image a sample, providing morphological and structural information at the nanoscale. For organic crystalline materials, cryo-TEM can be used to visualize the crystal lattice directly. lu.sebohrium.comwhiterose.ac.uk TEM could be employed to study the morphology of this compound crystals, identify crystal defects, and, with advanced techniques, analyze the crystal structure of nanocrystals. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 3 Ethoxychromen 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is central to drug discovery for predicting how a small molecule like 3-Ethoxychromen-2-one might interact with biological targets.

Docking algorithms place the ligand into the binding site of a target protein in various conformations and orientations. Each of these poses is then "scored" using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov A more negative score generally indicates a stronger, more favorable interaction. nih.gov

The simulation not only provides a quantitative estimate of binding strength but also a detailed 3D model of the ligand-protein complex. This model reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the protein's active site. biorxiv.org This information is critical for understanding the basis of molecular recognition and for designing more potent derivatives.

Molecular docking can be used in a virtual screening approach to test a compound against a panel of known biological targets. By docking this compound into the crystal structures of various enzymes and receptors, researchers can generate hypotheses about its potential mechanism of action. For instance, given the known biological activities of other coumarins and flavonoids, potential targets for this compound could include enzymes like cyclooxygenases (COX-1/COX-2), cytochrome P450s, or various protein kinases. mdpi.comnih.govmdpi.com The results of such screenings prioritize targets for subsequent experimental validation.

Table 2: Illustrative Molecular Docking Results for this compound Against Potential Targets This table provides a hypothetical example of docking scores to demonstrate how binding affinities are reported. These are not experimentally validated results.

| Putative Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Cytochrome P450 3A4 | 3UA1 | -7.9 | Arg105, Phe215, Glu374 |

| Estrogen Receptor Alpha (ER-α) | 2IOG | -7.2 | Arg394, Glu353, His524 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of molecular systems over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the system's movements, providing a detailed view of conformational changes and complex stability. mdpi.com

For this compound, an MD simulation can be used to analyze its conformational flexibility in a solvent. More importantly, after docking it into a protein target, an MD simulation is performed on the entire complex. This simulation assesses the stability of the predicted binding pose. mdpi.com Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand's atoms, are monitored. A low and stable RMSD value over the course of the simulation (e.g., hundreds of nanoseconds) suggests that the ligand remains securely bound in its initial docked pose. nih.gov Conversely, a large and fluctuating RMSD may indicate that the binding pose is unstable and the ligand is likely to dissociate from the binding site. mdpi.com MD simulations can also reveal how the binding of the ligand might induce conformational changes in the protein, which can be crucial for its biological function. nih.gov

Cheminformatics and Molecular Descriptors

Cheminformatics provides the tools to systematically analyze and model the behavior of this compound based on its molecular structure. At the core of this analysis are molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. These descriptors are fundamental to developing Quantitative Structure-Activity Relationship (QSAR) models, which seek to correlate a compound's structure with its biological activity. libretexts.org

For coumarin (B35378) derivatives, various descriptor-based QSAR models have been developed to predict their antioxidant, anticancer, and other biological activities. nih.govresearchgate.net These studies have highlighted the importance of descriptors related to lipophilicity, electronic effects, and molecular shape in determining the biological efficacy of this class of compounds. nih.gov

GRid-Independent Descriptors (GRIND) are a sophisticated class of 3D molecular descriptors that are particularly useful in drug design and QSAR studies. Unlike many other 3D-QSAR methods, GRIND analysis does not require the structural alignment of the molecules in a dataset, which can be a significant source of bias. Instead, GRINDs are derived from molecular interaction fields (MIFs), which are calculated by placing a probe atom or functional group (e.g., a water molecule, a methyl group, a carbonyl oxygen) at various points on a grid surrounding the molecule and calculating the interaction energy.

For this compound, the generation of MIFs would reveal key interaction points in the surrounding space. The primary MIFs of interest would include:

Hydrophobic probes: to map regions where van der Waals interactions are favorable.

Hydrogen bond donor probes: to identify areas where the molecule can act as a hydrogen bond acceptor (e.g., the carbonyl oxygen of the lactone ring).

Hydrogen bond acceptor probes: to locate regions where the molecule can act as a hydrogen bond donor.

The GRIND methodology then distills this complex 3D information into a set of alignment-independent descriptors by calculating the distances between the most significant points in the MIFs. These descriptors can then be used to build robust QSAR models that relate the 3D structural features of this compound and its analogues to their biological activity.

While specific GRIND studies on this compound are not extensively documented in the public domain, the application of this methodology would provide invaluable insights into the spatial arrangement of functional groups required for optimal interaction with a biological target.

Topological descriptors are numerical representations of a molecule's connectivity, encoding information about its size, shape, and degree of branching. researchgate.net These 2D descriptors are computationally inexpensive to calculate and have been successfully used in the development of QSAR models for a wide range of coumarin derivatives. mdpi.com

For this compound, a variety of topological descriptors can be calculated to quantify its structural features. A selection of these descriptors and their potential relevance is presented in the table below.

| Descriptor Type | Specific Descriptor | Description | Relevance to this compound |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Provides a basic measure of the molecule's size. |

| Number of Rotatable Bonds | The count of single bonds that are not in a ring and are not connected to a terminal heavy atom. | The ethoxy group at the 3-position introduces rotatable bonds, influencing conformational flexibility. | |

| Topological | Wiener Index | The sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. | Reflects the compactness and branching of the molecule. |

| Kier & Hall Connectivity Indices | A family of indices that describe the degree of branching and connectivity in a molecule. | Can be used to model how the substitution pattern on the coumarin ring affects biological activity. | |

| Quantum Chemical | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences the molecule's interaction with polar environments and biological targets. |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Stereochemical descriptors are crucial for molecules that can exist as different stereoisomers. While this compound itself is achiral, the introduction of chiral centers through substitution would necessitate the use of stereochemical descriptors to differentiate between enantiomers or diastereomers in QSAR models.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Given the diverse biological activities of coumarin derivatives, virtual screening of coumarin-based libraries has been a fruitful approach for identifying novel inhibitors for various targets. nih.govmdpi.comchemrxiv.orgejbps.com

The this compound scaffold can serve as a starting point for the design of a virtual library. This involves the enumeration of a large number of virtual compounds by systematically modifying the this compound core with a variety of substituents at different positions. The resulting virtual library can then be screened against a specific biological target using molecular docking or pharmacophore-based methods.

The design of a virtual library based on this compound would typically involve the following steps:

Scaffold Selection: The this compound core is defined as the fixed part of the library.

Substitution Site Selection: Positions on the coumarin ring (e.g., positions 4, 5, 6, 7, and 8) and on the ethoxy group are identified as points for chemical modification.

Building Block Selection: A diverse set of chemical building blocks (e.g., different alkyl and aryl groups, functional groups with hydrogen bonding potential) are chosen for attachment at the selected substitution sites.

Library Enumeration: The virtual library is generated by computationally combining the scaffold with the selected building blocks in all possible combinations.

The resulting virtual library, which could contain thousands or even millions of virtual compounds, can then be subjected to computational filters to remove molecules with undesirable properties (e.g., poor drug-likeness) before being screened against the target of interest. This approach allows for the rapid exploration of a vast chemical space and the prioritization of a smaller, more manageable set of compounds for chemical synthesis and biological testing.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 3 Ethoxychromen 2 One Analogs

Theoretical Underpinnings and Methodologies of SAR and QSAR

Structure-Activity Relationship (SAR) studies aim to identify the key structural features and functional groups (pharmacophores) of a molecule that are responsible for its biological activity. pharmacologymentor.com This is achieved by systematically modifying the molecular structure and observing the resulting changes in efficacy, affinity, or potency. jove.com

Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models that correlate the chemical structure of a compound with its biological activity. jove.comlongdom.org These models take the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

In this relationship, the "predictor" variables consist of physicochemical properties or theoretical molecular descriptors, while the "response" variable is a quantitative measure of biological activity, such as IC50 or ED50 values. wikipedia.orgpharmacy180.com

The development of robust QSAR models for coumarin (B35378) analogs involves several key steps:

Molecular Modeling and Optimization : The 3D structures of the coumarin derivatives in a dataset are optimized using computational methods like the semi-empirical PM6 method or Density Functional Theory (DFT). nih.govnih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated to quantify various aspects of the molecules' structure and properties. These can be 2D descriptors, reflecting the flat representation of the molecule, or 3D descriptors that capture its spatial arrangement. pharmacologymentor.com Specialized software such as DRAGON 6.0 or Gaussian 03W is often employed for this purpose. nih.govnih.gov

Model Generation : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical relationship between the calculated descriptors and the observed biological activity. pharmacy180.comresearchgate.net Software like QSARINS is utilized to develop these models. nih.govresearchgate.net

Validation : The predictive power and robustness of the generated QSAR models are rigorously tested through internal (e.g., cross-validation) and external validation using a separate test set of compounds. pharmacy180.comnih.gov

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) are also used, which examine the steric and electrostatic fields of a molecule to understand how its shape and charge distribution relate to its activity. nih.gov These computational approaches are crucial for identifying essential structural attributes and predicting the activity of new, unsynthesized coumarin derivatives, thereby streamlining the drug discovery process. nih.gov

Impact of Substitutions on In Vitro Biological Activity Profiles

The diverse biological activities of coumarin derivatives are intrinsically linked to the substitution pattern on the benzopyran-2-one nucleus. nih.gov The introduction of various substituents can profoundly alter the electronic, steric, and hydrophobic properties of the molecule, which in turn governs its interaction with biological targets. Unsubstituted coumarins, for instance, have been reported to be potentially toxic upon metabolism, highlighting the importance of functionalization in designing safer and more effective therapeutic agents. nih.gov

Alkoxy groups, including the ethoxy group, are common substituents in biologically active coumarin analogs. Their impact on activity is highly dependent on their position on the coumarin ring. Studies on other heterocyclic systems have shown that the precise placement of an ethoxy group is critical; for example, shifting an ethoxy substituent from the 4-position to the 2-position on a related phenyl ring significantly enhanced activities such as cell proliferation inhibition and apoptosis induction.

In the context of coumarins, substitutions at the C-7 position are particularly significant. Comparative studies have indicated that compounds featuring a 7-hydroxyl group can exhibit superior antimicrobial activity compared to their 7-alkoxy counterparts. This suggests that the free hydroxyl group may be crucial for interaction with the biological target, possibly through hydrogen bonding, which is altered upon conversion to an alkoxy group.

The C-3 and C-7 positions of the chromen-2-one scaffold are frequent sites for modification to modulate biological activity. nih.govfrontiersin.org Research has shown that concurrent substitution at both positions is a viable strategy for developing potent and selective inhibitors for various enzymes. For example, the design of 7-alkoxyamino-3-(1,2,3-triazole)-coumarins has been explored for acetylcholinesterase inhibition, demonstrating the synergistic effect of modifications at these two sites.

The nature of the substituent at these positions dictates the type and potency of the biological response. The introduction of an electron-releasing methoxy (B1213986) group at C-7 has been shown to increase cytotoxic activity in certain analogs. nih.gov Conversely, SAR studies on other coumarin-artemisinin hybrids revealed that a 3-ethoxycarbonyl group tended to reduce activity, whereas 3-chloro and 4-methyl substituents were more favorable. nih.gov These findings underscore the principle that even subtle changes to the substituents at the C-3 and C-7 positions can lead to significant variations in the biological activity profile of the resulting compounds.

| Position | Substituent Type/Example | Observed Biological Effect | Reference Compound Class |

|---|---|---|---|

| C-7 | Methoxy group | Increased cytotoxic activity | Coumarin-thiazolidinone hybrids nih.gov |

| C-3 | Ethoxycarbonyl group | Reduced cytotoxic activity | Coumarin-artemisinin hybrids nih.gov |

| C-3 | Chloro group | Greater cytotoxic activity | Coumarin-artemisinin hybrids nih.gov |

| C-7 | Hydroxyl group | Better antimicrobial activity than alkoxy groups | General coumarin derivatives |

| C-3 & C-7 | Various (e.g., triazole and alkoxyamino) | Potent acetylcholinesterase inhibition | 3,7-disubstituted coumarins |

The electronic properties of substituents significantly direct the biological activity of coumarin analogs. researchgate.netnih.gov The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the coumarin ring system, thereby affecting its stability, reactivity, and interaction with biological targets. nih.gov

Electron-Withdrawing Groups (EWGs): In several studies, the presence of EWGs has been linked to enhanced biological activity.

Antifungal Activity : SAR studies have demonstrated that the presence of EWGs like nitro (NO₂) or acetate (B1210297) groups favors antifungal activity against Aspergillus strains. nih.govmdpi.com

Anticancer Activity : The addition of a strong EWG like trifluoromethyl (–CF₃) to other heterocyclic systems has been shown to radically improve hydrogen bond strength with target enzymes, leading to better binding affinity.

Electron-Donating Groups (EDGs): Conversely, EDGs can also potentiate specific biological effects, particularly antioxidant activity.

Antioxidant Activity : The antioxidant capacity of coumarin derivatives is often enhanced by the presence of EDGs. nih.gov Substituents like hydroxyl (-OH) and methoxy (-OMe), which are strong electron donors, increase electron delocalization and improve the molecule's ability to scavenge free radicals. nih.gov Studies on 3-methoxycarbonylcoumarins confirmed that derivatives with the strongest electron-donating groups exhibited the highest radical scavenging activity. nih.gov

The specific effect of an electronic group is context-dependent, relying on the target biological system and the position of the substituent on the coumarin core. nih.gov

| Group Type | Example Substituent | Position | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | Nitro (NO₂) | Various | Favors antifungal activity | nih.govmdpi.com |

| Electron-Withdrawing (EWG) | Acetate | Various | Favors antifungal activity | nih.gov |

| Electron-Withdrawing (EWG) | Small, hydrophilic, EWGs | C-3 and C-8 | Enhanced antifungal activity | nih.govjst.go.jp |

| Electron-Donating (EDG) | Hydroxyl (-OH) | C-6 | Higher radical scavenging activity | nih.gov |

| Electron-Donating (EDG) | Methoxy (-OMe) | C-6 | Higher radical scavenging activity | nih.gov |

The molecular contour, or outline of the molecule, has been identified as an important factor for antifungal activity. nih.govmdpi.com This implies that the compound must fit sterically into a specific binding pocket of the target enzyme or receptor for optimal interaction. Even subtle changes in the molecular shape can disrupt this fit and reduce or abolish activity.

Furthermore, the conformational freedom of substituents can play a pivotal role. For example, in studies of acetylcholinesterase inhibitors, the length of an alkoxy linker at the C-7 position was found to be crucial. A two-methylene linker correctly positioned the coumarin nucleus within the enzyme's active site to enable key hydrogen bonding interactions. In contrast, longer linkers (three, four, or five methylenes) introduced unnatural torsion or hampered these critical interactions, demonstrating that the molecule's ability to adopt the correct conformation is essential for its function.

A promising strategy for enhancing the therapeutic properties of coumarin-based compounds is through complexation with metal ions. frontiersin.orgnih.govfrontiersin.org The incorporation of transition metals such as copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), ruthenium (Ru), and silver (Ag) into coumarin ligands can lead to novel complexes with significantly improved pharmacological activity compared to the ligands alone. frontiersin.orgnih.gov This enhancement may stem from several factors, including altered physicochemical properties, reduced toxicity, or even entirely new mechanisms of action. nih.gov

Numerous studies have demonstrated the potentiation of biological activity via metal complexation:

Antimicrobial and Antifungal Activity : In one study, a coumarin-bearing ligand showed only mild antifungal activity, but its complexation with various divalent metal ions (Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)) significantly improved its efficacy. The copper complex, in particular, yielded the best results against C. albicans and A. niger. nih.govfrontiersin.org

Anticancer Activity : The cytotoxicity of coumarin derivatives against cancer cell lines can be dramatically increased upon metal coordination. For instance, certain coumarin-based ligands that were largely inactive on their own became potent cytotoxic agents after complexing with Ru(II), exhibiting IC50 values significantly lower than the standard drug cisplatin (B142131) against A549 and MCF-7 cancer cell lines. nih.gov Similarly, cobalt (II) complexes of coumarin Schiff bases showed higher cytotoxicity against HeLa cells than cisplatin. frontiersin.org

This approach of creating metallo-organic compounds offers a versatile platform for manipulating the pharmacological response of the coumarin scaffold, leading to the development of more potent therapeutic agents. bendola.comijpsr.com

| Metal Ion | Coumarin Ligand Type | Enhanced Biological Activity | Reference |

|---|---|---|---|

| Cu(II) | Coumarin-bearing tridentate ligand | Antifungal (most active in series) | nih.govfrontiersin.org |

| Co(II) | Coumarin Schiff base | Cytotoxicity (HeLa cells) | frontiersin.org |

| Ru(III) | 4-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-methoxy-2H-chromen-2-one | Cytotoxicity (HeLa cells) | frontiersin.org |

| Ru(II) | Coumarin-based N, O/S donor chelators | Cytotoxicity (A549 & MCF-7 cells) | nih.gov |

| Ag(I) | Coumarin-3-carboxylic acid | Antimicrobial | frontiersin.org |

| Ni(II) | Daphnetin (B354214) | Antioxidant | rsc.org |

| Pd(II) | Coumarin hybrids | Cytotoxicity (pancreatic adenocarcinoma) | mdpi.com |

Computational Approaches in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for 3-ethoxychromen-2-one and its analogs increasingly relies on sophisticated computational techniques to elucidate the complex relationships between molecular structures and their biological activities. researchgate.net These in silico methods are instrumental in rational drug design, allowing for the prediction of a compound's activity and the optimization of lead compounds. researchgate.netmdpi.com Computational approaches range from statistical methods that reduce the dimensionality of data to three-dimensional analyses of molecular fields and advanced machine learning algorithms that can uncover non-linear relationships. researchgate.netmdpi.com

Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS)

Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are foundational chemometric methods used in QSAR studies to handle large datasets of molecular descriptors. researchgate.net PCA is a data exploration tool that reduces the dimensionality of a dataset by transforming a large number of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs), which capture the maximum variance in the data. researchgate.net This is particularly useful when dealing with the many physicochemical, structural, and quantum-chemical parameters calculated for a series of compounds. nih.gov

PLS regression is a statistical method that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). ijpsonline.com It is particularly effective when the number of descriptors is much larger than the number of compounds or when there is multicollinearity among the descriptors. researchgate.net PLS, along with its variant Principal Component Regression (PCR), develops reduced-dimensional models by converting numerous correlated features into a few uncorrelated components. researchgate.net

In a QSAR study on a series of 3-iodochromone derivatives, which are structurally related to this compound, researchers developed and compared models using Multiple Linear Regression (MLR), PCR, and PLS. frontiersin.orgnih.govresearchgate.net The goal was to establish a relationship between various calculated molecular descriptors and the compounds' fungicidal activity. frontiersin.orgnih.gov The statistical quality and predictive power of the developed models were rigorously assessed through internal and external validation procedures. frontiersin.orgnih.gov The PLS model, along with MLR and PCR, helped identify the key descriptors influencing the biological activity. frontiersin.orgresearchgate.net

The following table summarizes the statistical results from a 2D-QSAR study on 3-iodochromone derivatives, demonstrating the utility of these computational methods. frontiersin.orgnih.gov

| Model Type | Correlation Coefficient (r²) | Cross-Validated Correlation Coefficient (q²) | Predictive r² (r²_pred) | Key Descriptors Identified |

| MLR (Model 1) | 0.943 | 0.911 | 0.837 | DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole |

| PCR (Model 2) | --- | --- | --- | Influential physicochemical parameters |

| PLS (Model 3) | --- | --- | --- | Structure-activity relationship drivers |

This table is based on data from a QSAR study on 3-iodochromone derivatives, analogs of the chromen-2-one scaffold. frontiersin.orgnih.gov

Comparative Molecular Field Analysis (CoMFA) and Three-Dimensional QSAR

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide insights into how the 3D properties of molecules influence their biological activity. nih.gov Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic characteristics. ijpsonline.comslideshare.net The fundamental assumption is that changes in the biological activities of compounds are correlated with changes in their steric and electrostatic fields. ijpsonline.com

The CoMFA methodology involves several key steps:

Molecular Alignment: A set of molecules (a training set) is structurally aligned based on a common scaffold or a pharmacophore hypothesis. scispace.com This is a critical step, as the quality of the alignment directly impacts the model's reliability. scispace.com

Field Calculation: The aligned molecules are placed in a 3D grid. mdpi.com A probe atom (e.g., an sp3 carbon with a +1 charge) is systematically placed at each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated. mdpi.comgoogle.com

PLS Analysis: The resulting energy values for thousands of grid points constitute the independent variables, while the biological activities are the dependent variables. PLS analysis is then used to derive a regression equation that correlates the fields with the activity. ijpsonline.comgoogle.com

Contour Map Visualization: The results are visualized as 3D contour maps, which show regions where modifications to the steric and electrostatic properties of the molecules are predicted to increase or decrease biological activity. scispace.com

For instance, a 3D-QSAR study on 8-substituted chromen-4-one-2-carboxylic acid derivatives, which share the core chromene structure, utilized CoMFA to understand their agonist activity for a specific receptor. researchgate.net Similarly, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) were applied to coumarin derivatives acting as CDK9 inhibitors, revealing the structural requirements for their bioactivity. nih.gov The statistical significance of these models is often high, indicating a robust relationship between the 3D fields and biological activity. nih.gov

The following table presents representative statistical results from CoMFA and CoMSIA studies on coumarin and chromone (B188151) analogs.

| Study Subject | Method | Cross-Validated q² | Non-Cross-Validated r² | Key Findings |

| Coumarin CDK9 Inhibitors | CoMFA | 0.520 | 0.999 | Provided deep structure-activity relationship and clues for rational modification. nih.gov |

| Coumarin CDK9 Inhibitors | CoMSIA | 0.606 | 0.998 | Revealed structural requirements for different substituents on the coumarin scaffold. nih.gov |

| Chromen-4-one GPR35 Agonists | CoMFA | 0.610 | 0.918 | Indicated that steric, electrostatic, and hydrophobic substituents play a significant role. researchgate.net |

| Chromen-4-one GPR35 Agonists | CoMSIA | 0.646 | 0.800 | Combined steric, electrostatic, and hydrophobic fields to build a predictive model. researchgate.net |

Machine Learning and Neural Network Applications in SAR

In recent years, machine learning (ML) and deep learning algorithms have emerged as powerful alternatives to traditional QSAR methods for analyzing Structure-Activity Relationships (SAR). mdpi.com These advanced computational tools can automatically learn complex, non-linear relationships between chemical structures and biological activities from large datasets. nih.govresearchgate.net

Various machine learning methods are applied in SAR studies:

Artificial Neural Networks (ANNs): These are computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex and non-linear relationships between molecular descriptors and activity. researchgate.net

Support Vector Machines (SVM): SVM is a supervised learning algorithm used for classification and regression tasks. In QSAR, SVM has been shown to be effective in predicting the activity of compounds, sometimes outperforming other methods like ANNs. mdpi.com

Deep Learning and Deep Neural Networks (DNNs): As a subset of machine learning, deep learning utilizes neural networks with multiple hidden layers (deep architectures) to learn from vast amounts of data. mdpi.com Models like Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs) can directly use molecular representations such as SMILES strings or 2D chemical graph images as input, automatically extracting relevant features without the need for pre-calculated descriptors. nih.gov

A key advantage of deep learning models is their ability to automatically generate features, bypassing the traditional step of descriptor calculation. nih.gov In a study on tyrosinase inhibitors, which include coumarin-related structures, various machine learning methods were used to develop classification and QSAR models. researchgate.net A model built with fully connected neural networks achieved a high prediction accuracy of 91.36% on the test set, demonstrating the predictive power of these approaches. researchgate.net While powerful, these models often require large datasets for training and can be more computationally intensive than classical methods. nih.gov

Mechanistic Investigations of in Vitro Biological Activities of 3 Ethoxychromen 2 One Derivatives

In Vitro Assays for Diverse Biological Activities

A variety of in vitro assays have been employed to systematically evaluate the biological potential of 3-ethoxychromen-2-one derivatives. These studies provide crucial insights into the structure-activity relationships that govern their efficacy.

Derivatives of the chromen-2-one scaffold have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Activity: Newly synthesized 8-ethoxycoumarin derivatives have been screened for their antimicrobial activity. nih.gov Similarly, various 2H-chromen-2-one derivatives have been tested for their antibacterial properties against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus. nih.gov Certain 3-(substituted)-chromen-2-one derivatives, particularly those with electron-releasing groups like methoxy (B1213986) and hydroxyl, have shown moderate to considerable antibacterial activity. acs.org Halogenated 3-nitro-2H-chromenes have exhibited potent anti-staphylococcal activities, with tri-halogenated derivatives showing minimum inhibitory concentration (MIC) values as low as 1–8 μg/mL against multidrug-resistant strains. mdpi.commdpi.com

Antifungal Activity: The antifungal potential of chromene derivatives has also been a focus of research. For instance, 1H-1,2,4-triazole functionalized chromenols have been synthesized and evaluated for their antifungal activity, with some compounds showing higher activity than reference drugs like ketoconazole (B1673606) and bifonazole. mdpi.com Molecular docking studies suggest that the inhibition of sterol 14α-demethylase (CYP51) in Candida albicans could be a putative mechanism of action. mdpi.com Furthermore, ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have demonstrated antifungal activity against various plant pathogenic fungi. ekb.eg

Antimycobacterial Activity: The antimycobacterial potential of coumarin-related structures has been explored. For example, new 2,5-disubstituted-1,3,4-oxadiazole derivatives have been tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra, with some compounds showing significant activity. semanticscholar.org

Table 1: Antimicrobial Activity of Selected Chromen-2-one Derivatives

| Compound Type | Activity | Target Organisms | Key Findings |

| 8-Ethoxycoumarin derivatives | Antimicrobial | Various bacteria and fungi | Showed notable antimicrobial effects. nih.gov |

| 2H-Chromen-2-one derivatives | Antibacterial | S. aureus, E. coli, B. cereus | Demonstrated bacteriostatic and bactericidal activity. nih.gov |

| Halogenated 3-nitro-2H-chromenes | Antibacterial | Multidrug-resistant S. aureus and S. epidermidis | Tri-halogenated derivatives were particularly potent. mdpi.commdpi.com |

| 1H-1,2,4-Triazole functionalized chromenols | Antifungal | Various fungi | Some compounds were more active than ketoconazole and bifonazole. mdpi.com |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | Antimycobacterial | M. smegmatis, M. tuberculosis H37Ra | Compound 5d was the most active against M. smegmatis. semanticscholar.org |

The antioxidant capacity of chromen-2-one derivatives is a significant area of investigation, often evaluated through assays that measure radical scavenging and reducing power.

DPPH Radical Scavenging Activity: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to assess the hydrogen-donating ability of antioxidants. Studies on various coumarin (B35378) derivatives have demonstrated their capacity to scavenge the DPPH free radical. aging-us.comsemanticscholar.orgmpg.de For instance, (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives have been shown to be highly active in relation to the DPPH radical. mdpi.comnih.gov The presence of hydroxyl groups on the ring structure of 3-carboxy-coumarins has been correlated with their DPPH radical scavenging activity. nih.gov

ABTS Radical Scavenging Activity: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method to determine antioxidant potential. Research on 4-hydroxycoumarin (B602359) derivatives has revealed their scavenging capacity against ABTS radicals. nih.gov

Ferric Reducing Antioxidant Power (FRAP): The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay has been used to evaluate the reducing capacity of 2H-chromen-2-one derivatives, comparing their activity to the trolox (B1683679) equivalent antioxidant capacity (TEAC). nih.gov

Table 2: Antioxidant Assays for Chromen-2-one Derivatives

| Assay | Principle | Findings for Chromen-2-one Derivatives |

| DPPH | Measures the ability to scavenge the stable DPPH free radical. | (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives and hydroxylated 3-carboxy-coumarins show significant activity. mdpi.comnih.govnih.gov |

| ABTS | Measures the scavenging of the ABTS radical cation. | 4-Hydroxycoumarin derivatives have demonstrated scavenging capacity. nih.gov |

| FRAP | Measures the ferric reducing ability of a sample. | 2H-chromen-2-one derivatives have been evaluated for their reducing capacity. nih.gov |

The anti-inflammatory properties of chromen-2-one derivatives are being investigated through various in vitro models that target key inflammatory mediators and pathways.

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. biorxiv.org Coumarin and its derivatives have been explored as potential COX inhibitors. mdpi.commdpi.com The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. biorxiv.org

Albumin Denaturation Inhibition: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be indicative of its anti-inflammatory activity. The egg albumin and bovine serum albumin denaturation methods are used to screen for anti-inflammatory properties.

TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. Small molecules that can inhibit TNF-α signaling are of great therapeutic interest. Novel 2-phenyl-4H-chromen-4-one derivatives have been shown to downregulate the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. The anti-inflammatory effects of umbelliferone, a coumarin derivative, are attributed to its ability to suppress the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α.

The interaction of this compound derivatives with various enzyme systems is a critical aspect of understanding their pharmacological profile.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets for the treatment of neurodegenerative and depressive disorders. A large series of coumarin derivatives have been tested for their MAO inhibitory activity, with many compounds showing a preference for MAO-B inhibition with IC₅₀ values in the micromolar to nanomolar range. Specifically, 3-phenyl substitution in coumarin derivatives has been found to significantly enhance MAO-B inhibition. Novel 3-(E)-styryl-2H-chromene derivatives have been identified as potent and selective MAO-B inhibitors.

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. Coumarin and its derivatives are known substrates and inhibitors of various CYP isoforms. For example, 7-ethoxycoumarin (B196162) is a known substrate for several CYP enzymes, and its O-de-ethylation is a common reaction catalyzed by these enzymes. Furanocoumarins, found in grapefruit juice, are well-known inhibitors of CYP3A4. The inhibitory potential of coumarin derivatives on CYP enzymes is an important consideration in drug development to avoid potential drug-drug interactions.

Table 3: Enzyme Inhibition by Coumarin Derivatives

| Enzyme | Function | Findings for Coumarin Derivatives |

| Monoamine Oxidase (MAO) | Metabolism of monoamine neurotransmitters. | Many derivatives are potent and selective inhibitors, particularly of MAO-B. |

| Cytochrome P450 (CYP) | Metabolism of drugs and other xenobiotics. | Coumarin derivatives can act as both substrates and inhibitors of various CYP isoforms. |

The cytotoxic potential of chromen-2-one derivatives against various cancer cell lines has been extensively studied to identify novel anticancer agents.

A series of 2-aryl-3-nitro-2H-chromene derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines, including MCF-7, T-47D, and MDA-MB-231, with some compounds being more potent than the standard drug etoposide. The mechanism of cell death for these compounds was confirmed to be apoptosis, as evidenced by morphological changes and caspase-3 activation. Similarly, styrylchromones have shown tumor-specific cytotoxicity, inducing internucleosomal DNA fragmentation and activating both extrinsic and intrinsic apoptosis pathways in human promyelocytic leukemia HL-60 cells.

Benzochromene derivatives have also exhibited significant cytotoxic activity against a panel of human cancer cell lines, with IC₅₀ values in the micromolar range. The cytotoxic action of these compounds in breast cancer cells appears to occur via apoptosis, potentially through the generation of reactive oxygen species (ROS). Furthermore, hybrid molecules combining coumarins with other bioactive moieties like pyran, pyridine, and thiazole (B1198619) have resulted in new compounds with significant anticancer activities.

Cellular and Molecular Mechanisms of Action

Understanding the cellular and molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.

The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. As mentioned, chromene derivatives have been shown to induce apoptosis in various cancer cell lines. This programmed cell death can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of this process.

Cell cycle arrest is another important mechanism of anticancer activity. Some 1H-benzo[f]chromene derivatives have been shown to induce cell cycle arrest at the G1, S, or G1/S phases in multidrug-resistant breast cancer cells. By halting the cell cycle, these compounds can prevent the proliferation of cancer cells.

At the molecular level, this compound derivatives likely interact with various cellular targets to elicit their biological effects. For example, their enzyme inhibitory activities against MAO and CYP450 suggest direct interactions with the active sites of these proteins. In the context of cancer, these derivatives may target key signaling pathways involved in cell growth and survival, such as the PI3K/AKT pathway. The ability of some coumarins to inhibit tubulin polymerization represents another potential molecular mechanism for their anticancer activity.

Induction of Apoptosis and Cell Cycle Modulation

The in vitro evaluation of this compound derivatives often includes the investigation of their potential to induce programmed cell death, or apoptosis, and to modulate the cell cycle in cancer cell lines. These mechanisms are crucial for identifying potential anticancer agents.

Induction of Apoptosis: Apoptosis is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Studies on various heterocyclic compounds have demonstrated the ability of synthetic derivatives to trigger apoptotic pathways. For instance, certain pyrazole (B372694) derivatives have been shown to induce a dose- and time-dependent cytotoxicity in triple-negative breast cancer cells (MDA-MB-468). waocp.org This activity is often accompanied by an increase in reactive oxygen species (ROS) generation and elevated caspase 3 activity, which are hallmarks of apoptosis. waocp.org Similarly, hydroxylated coumarin derivatives like daphnetin (B354214) and esculetin (B1671247) have been found to induce apoptosis in melanoma and colorectal cancer cells by modulating the ratio of Bcl-2 family proteins and promoting the activation of caspase-9. mdpi.com When investigating this compound derivatives, researchers would typically use techniques like Annexin V-FITC/PI staining and flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment.

Cell Cycle Modulation: Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant therapeutic interest. For example, studies on thymoquinone (B1682898) hydrazone derivatives in p53-competent colorectal cancer cells (HCT116) have shown that these compounds can induce a significant shift in the cell cycle distribution towards the S/G2 phase. nih.gov This arrest is often mediated by the upregulation of cell cycle inhibitors like p21cip1/waf1 and the downregulation of cyclins, such as cyclin E. nih.gov Similarly, bile acid derivatives have been observed to induce a delay in cell cycle progression in human T leukemia cells. nih.gov The effect of this compound derivatives on the cell cycle would be analyzed by treating cancer cells with the compounds and then using flow cytometry to determine the DNA content and cell distribution across the different cycle phases.

The following table summarizes findings from studies on other derivatives, illustrating the types of data generated in such investigations.

| Compound Class | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Changes |

| Pyrazole Derivatives | MDA-MB-468 | Induction of apoptosis | S phase arrest | Increased ROS, activated caspase 3 waocp.org |

| Thymoquinone Derivatives | HCT116 | Minor effect at cytostatic doses | S/G2 arrest nih.gov | Upregulation of p21, downregulation of cyclin E nih.gov |

| Coumarin Derivatives | HL-60 | Induction of apoptosis | G1 arrest | Decrease in CDK4 levels mdpi.com |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPKs)

The biological activity of this compound derivatives is often linked to their ability to modulate key intracellular signaling pathways that are dysregulated in various diseases, including cancer and inflammatory conditions. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammation, immune responses, cell proliferation, and survival. mdpi.com In many disease states, NF-κB is constitutively active. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. mdpi.com Investigations into potential therapeutic agents often examine their ability to inhibit this pathway. For example, the alkaloid rutaecarpine (B1680285) has been shown to inhibit NF-κB activation in lipopolysaccharide (LPS)-induced macrophages by preventing the phosphorylation of both IκBα and the p65 subunit, thereby blocking p65 nuclear translocation. mdpi.com Similarly, curcumin (B1669340) has been reported to suppress IκBα phosphorylation, thus inhibiting NF-κB's DNA binding action. mdpi.com The effect of this compound derivatives on this pathway would be assessed using techniques like Western blotting to measure the phosphorylation status of IκBα and p65, and immunofluorescence to visualize the nuclear translocation of p65.

MAPK Pathway: The MAPK family, which includes p38, JNK (jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), is involved in responding to extracellular stimuli and regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov In response to stimuli like oxidative stress, phosphorylation of p38 and JNK is often increased. nih.gov Studies have shown that inhibiting these pathways can downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. nih.gov The investigation of this compound derivatives would involve treating cells with the compounds and then measuring the phosphorylation levels of key MAPK proteins (p-p38, p-JNK, p-ERK) to determine if the derivatives can modulate these signaling cascades.

| Pathway | Key Proteins | Method of Action | Downstream Effects |

| NF-κB | IκBα, p65 | Inhibition of IκBα and p65 phosphorylation, blocking p65 nuclear translocation. mdpi.com | Decreased expression of inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β). mdpi.com |

| MAPKs | p38, JNK, ERK | Inhibition of p38 and JNK phosphorylation. nih.gov | Decreased expression of pro-inflammatory cytokines (IL-6, IL-8, TNF-α). nih.govnih.gov |

Interference with Specific Enzyme Targets (e.g., GSK-3β)

A key aspect of mechanistic studies is to identify direct molecular targets of a compound. Glycogen synthase kinase-3β (GSK-3β) is a multifunctional serine/threonine kinase implicated in numerous cellular processes and linked to diseases such as Alzheimer's, bipolar disorder, and cancer. nih.gov As such, it is a prominent target for therapeutic intervention.

GSK-3β is a highly networked enzyme with over one hundred potential substrates. nih.gov Its activity is regulated by site-specific phosphorylation; phosphorylation at tyrosine 216 (Tyr216) is required for full activity, while phosphorylation at serine 9 (Ser9) is inhibitory. nih.gov The design of inhibitors for GSK-3β is challenging due to the high homology of its ATP-binding site with other kinases. mdpi.com

Derivatives of this compound could be investigated as potential GSK-3β inhibitors. Such studies would involve several approaches:

Kinetic Assays: To determine the inhibitory concentration (IC50) of the compounds and to understand their mode of inhibition (e.g., ATP-competitive or non-ATP-competitive). mdpi.com

Cell-Based Assays: To confirm that the compounds can access and inhibit endogenous GSK-3β in a cellular context. This can be done by measuring the phosphorylation of known GSK-3β substrates, such as collapsin response mediator protein 2 (CRMP2) at Thr-514 or tau protein. nih.gov

Selectivity Profiling: To assess the specificity of the derivatives for GSK-3β over other kinases, particularly its isoform GSK-3α and other closely related kinases, to minimize off-target effects. nih.gov

The table below shows examples of different classes of GSK-3β inhibitors and their mechanisms.

| Inhibitor Class | Example | Mechanism of Action |

| Metal Competitive | Lithium (Li+) | Competes with Magnesium (Mg2+), a required cofactor for GSK-3β activity. nih.gov |

| ATP-Competitive | Oxazole-4-carboxamides | Bind to the ATP-binding site of the enzyme. nih.gov |

| Non-ATP-Competitive | 5-Imino-1,2,4-thiadiazoles (ITDZs) | Substrate-competitive, binding to a site distinct from the ATP pocket. mdpi.com |

| Irreversible | Halomethylketones (HMKs) | Form a covalent bond with a cysteine residue (Cys199) at the entrance of the active site. mdpi.comsemanticscholar.org |

Cell Permeation and In Vitro Transport Studies (e.g., Blood-Brain Barrier Models)

For a compound to be effective, particularly for central nervous system (CNS) disorders, it must be able to cross biological membranes, most notably the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that protects the brain, and its penetration by small molecules is a significant challenge in drug design. researchgate.netresearchgate.net In vitro studies are essential for predicting the permeability of this compound derivatives.

Key physicochemical properties that influence BBB permeation include lipophilicity, molecular size, ionization profile, and the capacity for hydrogen bonding. researchgate.net While high lipophilicity can enhance membrane permeation, it is not the sole determinant, and other factors like efflux transporter activity (e.g., P-glycoprotein) must be considered. researchgate.net

In Vitro Models for BBB Permeation:

PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that predicts passive diffusion across a lipid membrane. It provides a high-throughput initial screening of a compound's lipophilicity and membrane affinity.

Cell-Based Models: These models use monolayers of brain endothelial cells (e.g., hCMEC/D3) or co-cultures with astrocytes and pericytes to mimic the BBB. These models are more complex but can provide information on both passive diffusion and the involvement of active transport and efflux mechanisms.

Computational Modeling: Methods like VolSurf transform 3D molecular fields into descriptors that can be correlated with experimental permeation data to build predictive models. researchgate.net The LogBB value, representing the logarithm of the brain-to-blood concentration ratio, is a common metric used to predict BBB penetration. researchgate.net

| Parameter | Favorable for BBB Permeation | Unfavorable for BBB Permeation |

| LogBB | > 0 | < 0 |

| Lipophilicity (LogP) | Moderate | Very high or very low |

| Molecular Weight | Low (< 400-500 Da) | High |

| Polar Surface Area (PSA) | Low | High |

| Hydrogen Bonds | Fewer donors/acceptors | Multiple donors/acceptors |

| Efflux Pump Interaction | Not a substrate for pumps like P-gp | Substrate for efflux pumps |

In Vitro Metabolic Pathways and Enzyme Interactions

Understanding the metabolic fate of this compound derivatives is critical for evaluating their potential as therapeutic agents. In vitro metabolic studies aim to identify the metabolic pathways, the enzymes involved (primarily cytochrome P450s), and the resulting metabolites. This field, sometimes referred to as toxicometabolomics when focused on toxicity, provides a snapshot of the small molecules within a biological system after exposure to a xenobiotic. nih.gov

Common In Vitro Metabolic Systems:

Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, especially cytochrome P450s (CYPs). They are widely used to study Phase I metabolic reactions (oxidation, reduction, hydrolysis).

Hepatocytes: Intact liver cells (either primary cells or cell lines like HepG2) contain both Phase I and Phase II (conjugation) enzymes, providing a more complete picture of metabolic pathways.

Recombinant Enzymes: Using specific, recombinantly expressed CYP isozymes allows for the identification of which particular enzymes are responsible for a compound's metabolism.

The typical workflow for an in vitro metabolic investigation of a this compound derivative would involve incubating the compound with one of these systems and then analyzing the samples over time using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the detection and identification of metabolites formed. These studies can reveal whether the compound is rapidly metabolized, which could affect its bioavailability and duration of action, or if it forms reactive metabolites. Furthermore, these studies can determine if the derivative inhibits or induces major CYP enzymes (e.g., CYP3A4, CYP2D6), which is crucial for predicting potential drug-drug interactions.

Advanced Research Directions and Future Perspectives for 3 Ethoxychromen 2 One Research

Exploration of Novel Synthetic Methodologies for Diversification

The diversification of the 3-Ethoxychromen-2-one core is paramount for exploring a wider chemical space and uncovering new structure-activity relationships (SAR). While traditional methods like the Pechmann and Perkin condensations have been foundational, future efforts are focused on more efficient, sustainable, and versatile synthetic strategies.

Modern environmentally friendly techniques, such as microwave-assisted synthesis and solvent-free reactions, are being increasingly adopted to accelerate the synthesis of coumarin (B35378) derivatives. researchgate.net Multi-component reactions (MCRs) represent a particularly promising avenue, allowing for the construction of complex molecular architectures in a single step from simple precursors. For instance, novel methods for synthesizing 3-substituted-4-hydroxycoumarins using biogenic nanoparticles as catalysts have been reported, showcasing a move towards greener chemistry. researchgate.netresearchgate.net The development of three-component reactions under ultrasonic irradiation has also proven effective for creating novel coumarin-based heterocycles. nih.gov

These advanced methodologies enable the rapid generation of libraries of this compound analogs with diverse substitutions at various positions of the coumarin ring. This diversification is crucial for fine-tuning the pharmacological and photophysical properties of the resulting compounds.

Table 1: Modern Synthetic Strategies for Coumarin Diversification

| Methodology | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reaction rates. | Reduced reaction times, higher yields, improved purity. |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single pot to form a final product containing portions of all components. | High atom economy, operational simplicity, rapid library generation. |

| Ultrasonic Irradiation | Uses sound energy to activate and accelerate chemical reactions. | Enhanced reaction rates, milder reaction conditions, eco-friendly. |

| Biocatalysis/Nanocatalysis | Employs enzymes or nanoparticles as catalysts to promote specific transformations. | High selectivity, mild conditions, sustainability, catalyst reusability. researchgate.net |

| Flow Chemistry | Conducts reactions in a continuous flowing stream rather than a batch-wise process. | Precise control over reaction parameters, improved safety, scalability. |

Design of Multi-Targeting Agents and Hybrid Molecules

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. A paradigm shift from the "one molecule, one target" approach to designing single chemical entities that can modulate multiple targets is gaining significant traction. nih.gov This strategy of creating multi-targeting or hybrid molecules can offer superior efficacy, a lower propensity for drug resistance, and a better safety profile compared to combination therapies. nih.govresearchgate.net

The this compound scaffold is an ideal starting point for designing such molecules. The concept involves covalently linking the coumarin core with another pharmacophore known to act on a different biological target. nih.gov This creates a new hybrid molecule with a dual mode of action. nih.gov For example, coumarin-piperazine hybrids have been designed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease therapy. mdpi.com Similarly, hybrids of coumarin with 1,2,3-triazoles are being explored to combat drug resistance in microbes. researchgate.net The design of these molecules requires a deep understanding of the structural biology of the targets to ensure that the hybrid can effectively interact with both.

Table 2: Examples of Coumarin-Based Hybrid Molecule Concepts

| Hybrid Type | Second Pharmacophore | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Coumarin-Piperazine | Phenylpiperazine | Alzheimer's Disease | Combines MAO-B inhibitory activity of coumarin with AChE inhibition from piperazine (B1678402) moiety. mdpi.com |